molecular formula C18H14O7S B14453887 3,10,22,23,24-Pentaoxa-17-thiatetracyclo(17.2.1.1(sup 5,8).1(sup 12,15))tetracosa-5,7,12,14,19,21-hexaene-2,11-dione CAS No. 73823-25-3

3,10,22,23,24-Pentaoxa-17-thiatetracyclo(17.2.1.1(sup 5,8).1(sup 12,15))tetracosa-5,7,12,14,19,21-hexaene-2,11-dione

Katalognummer: B14453887
CAS-Nummer: 73823-25-3
Molekulargewicht: 374.4 g/mol
InChI-Schlüssel: FDZUDEZWGWAKSJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,10,22,23,24-Pentaoxa-17-thiatetracyclo(17.2.1.1(sup 5,8).1(sup 12,15))tetracosa-5,7,12,14,19,21-hexaene-2,11-dione is a complex organic compound known for its unique structure and properties. It is characterized by the presence of multiple oxygen and sulfur atoms within a tetracyclic framework, making it a subject of interest in various fields of scientific research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,10,22,23,24-Pentaoxa-17-thiatetracyclo(17211(sup 5,8)1(sup 12,15))tetracosa-5,7,12,14,19,21-hexaene-2,11-dione involves multiple steps, typically starting with the formation of the core tetracyclic structureCommon reagents used in these reactions include oxidizing agents, sulfur sources, and catalysts to facilitate the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

3,10,22,23,24-Pentaoxa-17-thiatetracyclo(17.2.1.1(sup 5,8).1(sup 12,15))tetracosa-5,7,12,14,19,21-hexaene-2,11-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .

Wissenschaftliche Forschungsanwendungen

3,10,22,23,24-Pentaoxa-17-thiatetracyclo(17.2.1.1(sup 5,8).1(sup 12,15))tetracosa-5,7,12,14,19,21-hexaene-2,11-dione has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3,10,22,23,24-Pentaoxa-17-thiatetracyclo(17.2.1.1(sup 5,8).1(sup 12,15))tetracosa-5,7,12,14,19,21-hexaene-2,11-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition, receptor modulation, or alteration of cellular processes. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 3,10,22,23,24-Pentaoxa-17-thiatetracyclo(17.2.1.1(sup 5,8).1(sup 12,15))tetracosa-5,7,12,14,19,21-hexaene-2,11-dione include other tetracyclic structures with oxygen and sulfur atoms, such as:

Uniqueness

The uniqueness of this compound lies in its specific arrangement of oxygen and sulfur atoms within the tetracyclic framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

73823-25-3

Molekularformel

C18H14O7S

Molekulargewicht

374.4 g/mol

IUPAC-Name

3,10,22,23,24-pentaoxa-17-thiatetracyclo[17.2.1.15,8.112,15]tetracosa-1(21),5,7,12,14,19-hexaene-2,11-dione

InChI

InChI=1S/C18H14O7S/c19-17-15-5-3-13(24-15)9-26-10-14-4-6-16(25-14)18(20)22-8-12-2-1-11(23-12)7-21-17/h1-6H,7-10H2

InChI-Schlüssel

FDZUDEZWGWAKSJ-UHFFFAOYSA-N

Kanonische SMILES

C1C2=CC=C(O2)COC(=O)C3=CC=C(O3)CSCC4=CC=C(O4)C(=O)O1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.